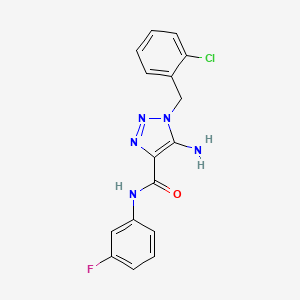

5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 2-chlorobenzyl group at the 1-position and a 3-fluorophenyl substituent on the amide nitrogen. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their modular synthesis and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-13-7-2-1-4-10(13)9-23-15(19)14(21-22-23)16(24)20-12-6-3-5-11(18)8-12/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLVWAVPNVJWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are attached through various coupling reactions, such as Suzuki or Heck coupling, using palladium (Pd) catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Data Tables

Discussion

The target compound’s 2-chlorobenzyl and 3-fluorophenyl groups distinguish it from analogs with alternative substitution patterns. Key considerations for further study include:

- Target Identification : Screening against LexA, cancer cell lines, or metabolic enzymes.

- SAR Studies : Modifying fluorine/chlorine positions to optimize activity and stability.

- Metabolic Profiling : Assessing resistance to phase I metabolism compared to CAI .

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula and features a triazole ring that contributes to its biological activity. The presence of chlorine and fluorine atoms enhances its pharmacological properties by influencing lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways by binding to these targets, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been tested against several cancer cell lines with promising results.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that:

- MCF-7 Cells : IC50 = 15 µM

- HepG2 Cells : IC50 = 20 µM

These results demonstrate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural features. The following points summarize key aspects of SAR for this compound:

- Amino Group : Essential for enhancing interactions with biological targets.

- Chlorobenzyl Moiety : Contributes to lipophilicity and may influence cellular uptake.

- Fluorophenyl Substituent : Enhances binding affinity due to electronegative interactions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-amino-1-(2-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. A representative protocol includes:

Intermediate preparation : Condensation of 2-chlorobenzyl azide with a propiolamide derivative.

Cyclization : Reaction with sodium azide and copper(I) iodide under reflux in a polar aprotic solvent (e.g., DMF) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Key characterization : Confirm regioselectivity via (e.g., absence of 1,4-disubstituted triazole signals) and high-resolution mass spectrometry (HRMS) .

Basic: How is structural integrity validated post-synthesis?

Answer:

Multi-modal characterization is critical:

- Spectroscopy :

- Chromatography : HPLC purity >95% using C18 columns (acetonitrile/water gradient) .

- Mass spectrometry : HRMS matches theoretical [M+H] (e.g., m/z 389.08 for CHClFNO) .

Basic: What preliminary assays evaluate its biological activity?

Answer:

Initial screening focuses on target engagement and cellular effects:

- Enzyme inhibition :

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., SNB-75 CNS cancer, RXF 393 renal cancer), with growth inhibition (GP) reported as % reduction vs. controls .

- Solubility assessment : Kinetic solubility in PBS (pH 7.4) via nephelometry; values <10 µM may necessitate formulation optimization .

Advanced: How can solubility limitations in vitro be addressed?

Answer:

Strategies include:

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the carboxamide nitrogen) without disrupting pharmacophore interactions .

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility while minimizing cytotoxicity .

- Prodrug design : Esterification of the carboxamide to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:

Contradictions may arise from assay conditions or off-target effects:

- Orthogonal assays : Validate HDAC inhibition via Western blot (acetyl-histone H3 upregulation) alongside enzymatic assays .

- Kinetic studies : Determine K values (e.g., via Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

- Selectivity profiling : Screen against isoform panels (e.g., HDAC1 vs. HDAC6) using recombinant enzymes .

Advanced: How does SHELXL refinement improve crystallographic analysis?

Answer:

For X-ray structures:

- Refinement parameters : Anisotropic displacement parameters (ADPs) for non-H atoms; hydrogen atoms placed geometrically .

- Validation : R < 0.25; check for residual electron density (<0.5 eÅ) using WinGX/ORTEP .

- Handling twinning : Use SHELXD for twin-law identification (e.g., 2-fold rotation) in high-symmetry space groups .

Advanced: What computational approaches support SAR studies for HDAC inhibition?

Answer:

- Docking simulations : Glide/SP or AutoDock Vina to model triazole-carboxamide interactions with HDAC catalytic pockets (e.g., Zn coordination) .

- QSAR models : CorlogP vs. IC data to prioritize substituents (e.g., electron-withdrawing groups on the benzyl ring enhance potency) .

- Free energy perturbation (FEP) : Predict ΔΔG for triazole derivatives binding to HDAC isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.